molecular formula C11H8FN3O3 B2371785 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline CAS No. 303994-66-3

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline

Cat. No.: B2371785
CAS No.: 303994-66-3
M. Wt: 249.201
InChI Key: DRHUPORJDGFXNS-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a chemical compound with a complex structure that includes a fluorine atom, a nitro group, and a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline typically involves the nitration of pyridines with nitric acid . The process requires careful control of reaction conditions to ensure the correct placement of the nitro group on the pyridinyl ring. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and recrystallization ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitropyridine: Similar structure but lacks the aniline group.

    4-Fluoro-2-nitroaniline: Similar structure but lacks the pyridinyl ring.

    2-Fluoro-4-nitroaniline: Similar structure but lacks the pyridinyl ring and has a different substitution pattern.

Uniqueness

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is unique due to the presence of both a fluorine atom and a nitro group on a pyridinyl ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications.

Biological Activity

Overview

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a chemical compound characterized by its complex structure, which includes a fluorine atom, a nitro group, and a pyridinyl ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C11H8FN3O3
  • CAS Number : 303994-66-3
  • Structure : The compound features a fluorinated aniline with a nitro-substituted pyridine moiety, which contributes to its unique reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitro group and the fluorine atom enhances its binding affinity and reactivity, making it a candidate for further pharmacological studies.

Potential Interactions:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds with similar structural features. For instance, derivatives of aniline compounds have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some findings related to similar compounds:

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound 1MCF7 (Breast)1.88 ± 0.11
Compound 2A375 (Melanoma)4.2
Compound 3Hep-2 (Laryngeal)3.25
Compound 4P815 (Mastocytoma)17.82

These findings suggest that modifications to the aniline structure can lead to enhanced anticancer properties, indicating that this compound may exhibit similar or improved activities.

Case Studies

  • Inhibitory Effects on Cancer Cells : A study investigated the effects of various aniline derivatives on cancer cell proliferation. Compounds structurally similar to this compound demonstrated promising results with IC50 values indicating significant inhibitory effects on cell growth, particularly in breast and lung cancer cell lines .
  • Mechanistic Insights : Research has indicated that compounds with a nitro group can undergo metabolic activation leading to reactive intermediates that may contribute to their cytotoxic effects against cancer cells. This highlights the importance of understanding the metabolic pathways involved when evaluating the biological activity of such compounds .

Properties

IUPAC Name

2-fluoro-4-(5-nitropyridin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c12-9-5-8(2-3-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHUPORJDGFXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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